Yttrium(III) 2,2,2-trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

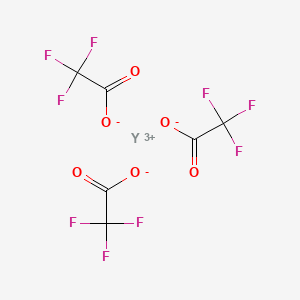

Yttrium(III) 2,2,2-trifluoroacetate is a fluorinated yttrium compound . It is used in proteomics research and in the manufacture of ceramics, glass, laser materials, phosphor, non-ferrous alloy iron, and steel .

Synthesis Analysis

The synthesis of this compound involves complexation reactions of [Y (TFA) 3 (H 2 O) 3] with O- and N-donor ligands to obtain suitable precursors for Metal Organic Deposition (MOD) . Anhydrous adducts such as [Y 2 (μ,η 2 -TFA) 4 (η 1 -TFA) 2 (OHC 2 H 4 O i Pr) 4] were isolated .Molecular Structure Analysis

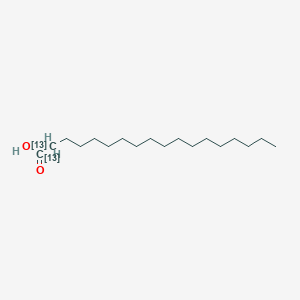

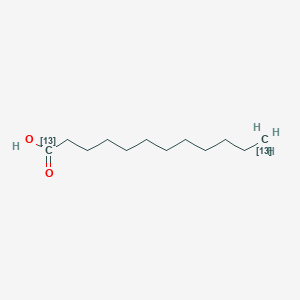

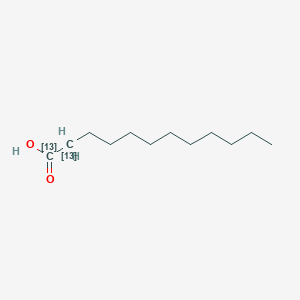

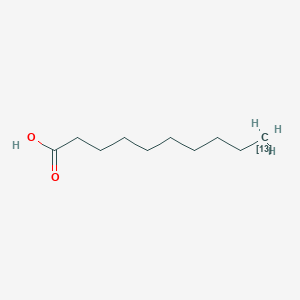

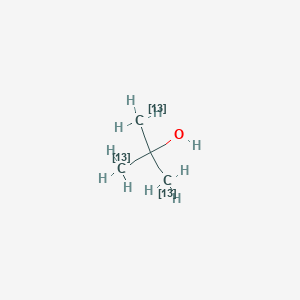

The molecular formula of this compound is C6F9O6Y . The molecular weight is 430.98 g/mol . The InChI key is RXUSTVIGZPRAQZ-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound is used as an efficient catalyst for the reaction of benzil, aldehydes, and ammonium acetate under mild and solvent-free conditions to afford the corresponding 2,4,5-triarylimidazoles in high yields and short reaction time .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 430.98 g/mol . The compound has a complexity of 313 and a topological polar surface area of 112 Ų .Wissenschaftliche Forschungsanwendungen

Catalyst in Organic Synthesis : Yttrium(III) trifluoroacetate (Y(TFA)3) has been used as an efficient catalyst for synthesizing 2,4,5-triarylimidazoles from benzil, aldehydes, and ammonium acetate under mild, solvent-free conditions. It offers high yields, short reaction times, and the catalyst can be reused multiple times without significant loss of activity (Wang, Liu, & Luo, 2010).

Thermal Decomposition Analysis : The thermal decomposition of yttrium trifluoroacetate has been analyzed under different atmospheres, revealing its behavior at various temperatures. Notably, it undergoes complete decomposition at 310°C, leading to the formation of yttrium fluoride, and subsequently yttria (Y2O3) at 1200°C (Eloussifi et al., 2012).

Sol-Gel Processing Route : In the sol-gel processing of YBCO-TFA, yttrium trifluoroacetate plays a critical role in the transformation of yttrium acetate to yttrium trifluoroacetate and then to intermediate forms like yttrium(III) oxide, fluoride, or oxyfluoride (Finlayson, Mouganie, Cordero-Cabrera, & Glowacki, 2007).

Photophysical Properties in Lanthanide Complexes : The role of yttrium(III) trifluoroacetate in influencing the two-photon absorption properties of lanthanide complexes has been explored. It demonstrates the nature of the rare earth ion's minimal influence on these properties, suggesting its potential in photophysical applications (Bourdolle et al., 2013).

Superconducting Films Development : Yttrium trifluoroacetate is integral in the metalorganic deposition (MOD) process for creating superconducting YBa2Cu3O7−δ (Y123) films. Its decomposition products and the chemical evolution from precursor to final film have been extensively studied, contributing significantly to the field of superconductivity (Su, Joshi, Chintamaneni, & Mukhopadhyay, 2007).

Enhancement of Flux Pinning in Superconductors : In the context of superconductors, yttrium trifluoroacetate is used in the TFA-MOD process for YBCO thin films, where its decomposition leads to the formation of Y2O3 nanoparticles acting as effective pinning centers, enhancing the films' superconducting properties (Cui et al., 2006).

Material Stability in PE-CVD : Yttrium trifluoroacetate has been compared with other organometallic yttrium compounds in plasma-enhanced chemical vapor deposition (PE-CVD) processes, revealing its efficiency in stabilizing the cubic phase in zirconia deposited at various temperatures (Espinoza-Pérez et al., 2020).

Selective Separation in Liquid Membrane Systems : Yttrium(III) 2,2,2-trifluoroacetate is used as a mobile carrier in liquid membrane systems for the selective separation of yttrium from aqueous media, demonstrating its effectiveness in separation processes (Davarkhah et al., 2018).

X-ray Diffraction and XAFS Structural Studies : The hydration of the Yttrium(III) ion in aqueous solutions has been studied using X-ray diffraction and XAFS, providing insights into its structural properties in solutions and its potential applications in various fields (Lindqvist-Reis et al., 2000).

Luminescence in Nanocrystals : Yttrium trifluoroacetate is used in the synthesis of Yb3+/Er3+-codoped nanocrystals, demonstrating varied hosts leading to different optical properties and potential applications in luminescence and photonics (Li et al., 2007).

Wirkmechanismus

Yttrium(III) trifluoroacetate, also known as Yttrium(III) 2,2,2-trifluoroacetate or Yttrium(III)trifluoroacetate, is a fluorinated yttrium compound with a variety of applications in different fields .

Target of Action

The primary target of Yttrium(III) trifluoroacetate is the formation of various materials such as ceramics, glass, laser materials, and phosphor . It is also used in the manufacture of non-ferrous alloy iron and steel, and as an additive .

Mode of Action

The compound undergoes thermal decomposition under different atmospheres . The first decomposition stage (310 °C) involves the complete removal of carbon (organic part) and the formation of yttrium fluoride . Yttria (Y 2 O 3) is formed at 1200 °C through a slow process controlled by the out diffusion of fluorine that involves the formation of yttrium oxyfluoride as an intermediate .

Biochemical Pathways

The precursor decomposition takes places in five different stages: dehydration, formation of yttrium fluoride as a stable intermediate, decomposition of YF 3 to form a non-stoichiometric yttrium oxyfluoride, formation of stoichiometric yttrium oxyfluoride, and decomposition of YOF into yttria .

Result of Action

The result of the action of Yttrium(III) trifluoroacetate is the formation of various materials such as ceramics, glass, laser materials, and phosphor . It also results in the formation of yttrium fluoride, yttrium oxyfluoride, and yttria during its thermal decomposition .

Action Environment

The action of Yttrium(III) trifluoroacetate is influenced by environmental factors such as temperature and atmosphere . For instance, the kinetics and final particle structure are strongly affected when the oxygen (water) partial pressure is as low as 0.02% (<0.002%) .

Safety and Hazards

Yttrium(III) 2,2,2-trifluoroacetate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Yttrium(III) 2,2,2-trifluoroacetate is used as a precursor in the synthesis of high-performance superconducting films . Knowledge of the processes that take place during decomposition of precursors as well as the formation of intermediate compounds is crucial to improve the performance of functional oxides .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Yttrium(III) 2,2,2-trifluoroacetate can be achieved through a simple reaction between Yttrium(III) oxide and 2,2,2-trifluoroacetic acid in the presence of a suitable solvent.", "Starting Materials": [ "Yttrium(III) oxide", "2,2,2-trifluoroacetic acid", "Suitable solvent (e.g. ethanol, methanol)" ], "Reaction": [ "Dissolve Yttrium(III) oxide in the solvent to form a clear solution.", "Add 2,2,2-trifluoroacetic acid to the solution and stir for several hours at room temperature.", "Heat the mixture to reflux for several hours to ensure complete reaction.", "Cool the mixture to room temperature and filter the resulting precipitate.", "Wash the precipitate with the solvent to remove any impurities.", "Dry the product under vacuum to obtain Yttrium(III) 2,2,2-trifluoroacetate as a white powder." ] } | |

CAS-Nummer |

304851-95-4 |

Molekularformel |

C2H3F3O3Y+3 |

Molekulargewicht |

220.94 g/mol |

IUPAC-Name |

2,2,2-trifluoroacetic acid;yttrium(3+);hydrate |

InChI |

InChI=1S/C2HF3O2.H2O.Y/c3-2(4,5)1(6)7;;/h(H,6,7);1H2;/q;;+3 |

InChI-Schlüssel |

YZWUVFWZDRZALX-UHFFFAOYSA-N |

SMILES |

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Y+3] |

Kanonische SMILES |

C(=O)(C(F)(F)F)O.O.[Y+3] |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(C-Aminocarbonimidoyl)-methylamino]acetic acid;hydrate](/img/structure/B3334099.png)

![17-[1,3-Di(octadecanoyloxy)propan-2-yloxycarbonyl]-19-octadecanoyloxy-18-(octadecanoyloxymethyl)nonadec-9-enoic acid](/img/structure/B3334102.png)